![molecular formula C13H7BrN4 B595333 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS No. 1263284-55-4](/img/structure/B595333.png)
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
説明
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS: 1263284-55-4) is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a bromine atom at the 6-position and a benzonitrile group at the 3-position. It has a molecular formula of C₁₃H₇BrN₄ and a molecular weight of 299.14 g/mol . This compound is primarily used in pharmaceutical research, particularly in kinase inhibitor development, due to its structural resemblance to bioactive molecules like ponatinib, a Bcr-Abl inhibitor . It is typically stored at -20°C in the dark to ensure stability and has a shelf life of one year under recommended conditions .
準備方法
Core Structure Formation: Imidazo[1,2-b]pyridazine Synthesis
Cyclization of Pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold is typically constructed via condensation between aminopyridazines and α-haloketones. For example, 3-aminopyridazine reacts with 2-bromoacetophenone in ethanol under reflux with sodium bicarbonate, forming the imidazo[1,2-b]pyridazine core through nucleophilic substitution and cyclization . This method yields the unsubstituted core, which requires subsequent functionalization.
Bromination at Position 6
Direct bromination of the imidazo[1,2-b]pyridazine core is achieved using bromine sources such as N-bromosuccinimide (NBS) or molecular bromine. For instance, treating the core with NBS in dimethylformamide (DMF) at 100°C selectively introduces bromine at position 6, attributed to the electron-rich nature of the pyridazine ring . Yields for this step range from 70–85%, depending on the solvent and temperature .
Optimization and Challenges
Regioselectivity Control
Ensuring bromination at position 6 requires careful control of reaction conditions. Electron-donating groups on the pyridazine ring direct bromination to the para position, while steric effects from substituents can alter selectivity . Computational studies suggest that transition state stabilization via π-π interactions between the catalyst and substrate enhances regioselectivity in cross-coupling steps .
Functional Group Compatibility
The nitrile group’s stability under bromination and coupling conditions is critical. Polar aprotic solvents like DMF and elevated temperatures (>100°C) may lead to partial hydrolysis of the nitrile to amides, necessitating anhydrous conditions and inert atmospheres .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Time (h) | Key Advantages | Limitations |
---|---|---|---|---|
Suzuki Coupling | 70–86 | 1–2 | High regioselectivity, scalable | Requires boronic acid synthesis |
Direct Cyanation | 50–65 | 0.5–1 | Fewer steps, no pre-functionalization | Lower yields, side reactions |
Sequential Bromination | 80–90 | 2–4 | Reliable, well-characterized | Multiple purification steps required |
化学反応の分析
Types of Reactions
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.
Cyclization Reactions: Often require catalysts or specific solvents to promote ring closure.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazines and their derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting TAK1 kinase.
作用機序
The mechanism of action of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile primarily involves its interaction with molecular targets such as kinases. It inhibits the enzymatic activity of TAK1 kinase by binding to its active site, thereby blocking the signaling pathways involved in cell growth and differentiation . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s closest analogs differ in substituents on the imidazo[1,2-b]pyridazine ring. For example:
- 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS: 1125406-99-6) replaces bromine with chlorine, reducing molecular weight to 254.68 g/mol .
- 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile (CAS: 429658-95-7) shifts the benzonitrile group to the 4-position, altering steric and electronic properties .
- K51 (CAS: Unspecified) introduces a complex amino-alcohol side chain, significantly increasing molecular weight (C₁₈H₁₉N₅O, 317.38 g/mol) and altering solubility .
Physicochemical Properties
Key Observations :
- Positional isomerism (3- vs. 4-benzonitrile) influences crystal packing; 4-substituted analogs exhibit parallel molecular stacking via hydrogen bonds .
Crystallographic and Conformational Analysis
- 4-(6-Chloro)benzonitrile crystallizes in a monoclinic system with four molecules per unit cell. Non-classical hydrogen bonds (C–H⋯N) stabilize the lattice, a feature likely shared with brominated analogs but with altered bond lengths due to halogen size differences .
- Bromine’s larger van der Waals radius (1.85 Å vs. chlorine’s 1.75 Å) may increase steric hindrance, affecting binding pocket interactions in biological targets.
生物活性
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H7BrN. It features a brominated imidazopyridazine moiety linked to a benzonitrile group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including kinase inhibition and anti-cancer properties. The specific biological activities of this compound are still under investigation, but preliminary data suggest several potential mechanisms:
- Kinase Inhibition : Similar compounds have demonstrated efficacy in inhibiting various kinases, which are crucial in cancer signaling pathways.
- Antiproliferative Effects : Studies have shown that related imidazo[1,2-b]pyridazine derivatives can inhibit the growth of cancer cell lines.
The biological activity may be attributed to the following mechanisms:
- ATP-Competitive Inhibition : Many imidazo[1,2-b]pyridazine derivatives act as ATP-competitive inhibitors of kinases. For instance, structural modifications in similar compounds have led to enhanced binding affinities for ATP-binding sites in kinases such as c-Met and Bcr-Abl .
- Interaction with Cellular Targets : The compound may interact with specific protein targets involved in cancer progression. For example, it could form hydrogen bonds with key residues in the active sites of these proteins .
Table 1: Biological Activity Data of Related Compounds
Compound Name | IC50 (µM) | Target Kinase | Reference |
---|---|---|---|
This compound | TBD | TBD | Ongoing Research |
Compound A (e.g., BAY-069) | 0.026 | BCAT1/BCAT2 | |
Compound B (e.g., Savolitinib) | 0.005 | c-Met |
Note: TBD = To Be Determined; ongoing studies are required to establish specific IC50 values for this compound.
Case Study: Kinase Inhibition
In a study examining the inhibitory effects of imidazo[1,2-b]pyridazine derivatives on BCAT enzymes (branched-chain amino acid transaminases), it was found that structural modifications significantly impacted potency. For example, the introduction of specific substituents at various positions on the benzonitrile moiety enhanced activity against BCAT1 and BCAT2 . These findings suggest that similar modifications could be explored for this compound to optimize its biological activity.
Q & A
Q. What are the established synthetic routes for 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile, and how do reaction conditions impact yield?
Basic
The compound is synthesized via palladium-catalyzed direct C3-arylation of imidazo[1,2-b]pyridazine with 3-bromobenzonitrile. Optimized conditions include using 5 mol% Pd(OAc)₂, 10 mol% PPh₃, and Na₂CO₃ as a base in DMF at 100°C for 12 hours, achieving a 72% yield after silica gel chromatography . Alternative routes involve multi-step protocols starting from substituted pyridazines, where bromination and cyclization steps require strict temperature control (50–80°C) and inert atmospheres to prevent side reactions .
Q. How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound?
Basic
Single-crystal X-ray diffraction confirms the tetragonal crystal system (space group I41/a) with lattice parameters a = 13.5513 Å and c = 24.566 Å, validating the fused imidazo-pyridazine core and benzonitrile orientation . Complementary ¹H/¹³C NMR analysis identifies key signals: aromatic protons (δ 7.5–8.2 ppm), nitrile carbon (δ 118 ppm), and bromine-induced deshielding in adjacent carbons. High-resolution mass spectrometry (HRMS) further confirms the molecular ion [M+H]⁺ at m/z 330.997 .
Q. What strategies address low yields in bromination or cyclization steps during synthesis?
Advanced
Low yields in bromination often stem from competing decomposition or over-halogenation. Using NBS (N-bromosuccinimide) with catalytic AIBN in CCl₄ under UV light improves regioselectivity . For cyclization, microwave-assisted synthesis (150°C, 30 min) reduces reaction time and byproduct formation compared to conventional heating . Monitoring intermediates via TLC and optimizing stoichiometric ratios (e.g., 1:1.1 for imidazo-pyridazine:benzonitrile) enhance efficiency .
Q. How does the bromine substituent influence biological activity compared to chloro or methoxy analogs?
Advanced
The bromine atom enhances electrophilicity and binding affinity to kinase domains (e.g., c-KIT), as shown in SAR studies. Compared to 6-chloro analogs (IC₅₀ = 12 nM vs. 18 nM for c-KIT), bromine’s larger size and polarizability improve hydrophobic interactions in the ATP-binding pocket . Methoxy substituents, while increasing solubility, reduce potency (IC₅₀ = 45 nM), highlighting the trade-off between activity and pharmacokinetics .
Q. What analytical techniques are critical for detecting impurities in the final product?
Advanced
HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities like dehalogenated byproducts or unreacted precursors. LC-MS identifies bromine isotope patterns ([M+H]⁺ at m/z 330.997/332.995, 1:1 ratio) to confirm purity >98% . Residual palladium is quantified via ICP-MS (<10 ppm), critical for pharmacological applications .
Q. How can researchers reconcile conflicting bioactivity data between in vitro and cellular assays?
Advanced
Discrepancies often arise from differences in membrane permeability or off-target effects. Parallel assays using isogenic cell lines (e.g., wild-type vs. c-KIT-mutant) clarify target specificity. For example, cellular IC₅₀ values may increase 10-fold compared to enzymatic assays due to efflux pumps (e.g., P-gp). Pharmacokinetic profiling (logP = 2.8, PSA = 65 Ų) helps rationalize reduced cellular uptake .
Q. What computational tools predict the compound’s interaction with kinase targets?
Advanced
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to c-KIT’s DFG-out conformation. Key interactions include:
- Bromine with hydrophobic pocket (Val654, Ala621)
- Benzonitrile nitrile with backbone NH of Cys673
- Imidazo-pyridazine N-atom with catalytic Lys623
Free energy calculations (MM-PBSA) correlate with experimental ΔG values (R² = 0.89) .
Q. How does solvent choice affect catalytic efficiency in Pd-mediated coupling steps?
Advanced
Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates, increasing TOF (turnover frequency) to 450 h⁻¹ vs. 120 h⁻¹ in THF. However, DMSO may promote nitrile hydrolysis above 110°C. Mixed solvents (DMF:H₂O 4:1) balance substrate solubility and catalyst stability, achieving 85% conversion in 6 hours .
Q. What are the stability considerations for long-term storage of this compound?
Basic
The compound is hygroscopic and degrades under UV light. Storage in amber vials at -20°C under argon retains >95% purity for 12 months. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when sealed with molecular sieves .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
Advanced
Introducing electron-withdrawing groups (e.g., CF₃ at position 4) reduces CYP3A4-mediated oxidation while maintaining c-KIT affinity (IC₅₀ = 14 nM vs. parent 11 nM). Deuteration at labile C-H positions (e.g., imidazo C8) increases t₁/₂ from 2.1 to 5.7 hours in human liver microsomes .
特性
IUPAC Name |
3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSZIFFCNFVRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676476 | |
Record name | 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-55-4 | |
Record name | Benzonitrile, 3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。